molecular formula C13H19Cl2NO4 B594887 2,4-D choline salt CAS No. 1048373-72-3

2,4-D choline salt

Cat. No.: B594887
CAS No.: 1048373-72-3
M. Wt: 324.198
InChI Key: OXJISOJFVQITNG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-D choline salt involves reacting 2,4-dichlorophenoxyacetic acid with choline in an alkaline environment. The reaction typically takes place in an aqueous medium at temperatures between 50 and 60 degrees Celsius . This method yields a stable and environmentally friendly product with low volatility and minimal drift .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The resulting this compound is then formulated into various herbicide products for agricultural use .

Chemical Reactions Analysis

Types of Reactions

2,4-D choline salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include 2,4-dichlorophenol, chlorohydroquinone, and other chlorinated phenolic compounds .

Scientific Research Applications

2,4-D choline salt has a wide range of scientific research applications, including:

Mechanism of Action

2,4-D choline salt acts as a synthetic auxin, a class of plant hormones that regulate growth. It is absorbed through the leaves and translocated to regions of active cell division and growth. This induces a cascade of unregulated growth, leading to the death of susceptible plants . The molecular targets include auxin receptors and signaling pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-D choline salt is unique due to its lower volatility and higher stability compared to other forms of 2,4-D. This makes it a safer and more effective option for agricultural applications, reducing the risk of off-target damage and environmental contamination .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJISOJFVQITNG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872813
Record name 2,4-D choline salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048373-72-3
Record name 2,4-D choline salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048373723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-D choline salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-D CHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WM4YOJ7U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does 2,4-D choline exert its herbicidal effect?

A1: 2,4-D choline, like other 2,4-dichlorophenoxyacetic acid (2,4-D) formulations, acts as a synthetic auxin, disrupting plant growth. It mimics the natural plant hormone auxin, causing uncontrolled growth that ultimately leads to plant death [].

Q2: Are there differences in efficacy based on weed species or size?

A2: Yes, research indicates weed species and size can influence 2,4-D choline efficacy. For instance, Palmer amaranth and Russian thistle control was significantly affected by plant size at the time of application, while kochia showed less sensitivity [].

Q3: Does 2,4-D choline impact crop species?

A3: While 2,4-D choline is generally considered safe for use on tolerant crops like Enlist™ cotton and soybean, off-target movement can injure sensitive crops. Studies show yield losses in non-resistant cotton exposed to even low rates of 2,4-D choline, especially at early growth stages [].

Q4: How does the choline salt formulation impact 2,4-D properties?

A4: The choline salt formulation of 2,4-D offers advantages in terms of reduced volatility and drift compared to amine or ester formulations [, ]. This is particularly important for minimizing off-target movement and potential damage to sensitive crops.

Q5: Does the addition of adjuvants affect 2,4-D choline efficacy?

A5: Yes, research shows that the addition of ammonium sulfate (AMS) can significantly improve the efficacy of 2,4-D choline in hard water conditions. This improvement is attributed to the ability of AMS to counteract the negative effects of hard water cations on herbicide performance [].

Q6: Are there documented cases of weed resistance to 2,4-D choline?

A6: While 2,4-D choline is a valuable tool for managing glyphosate-resistant weeds, the development of 2,4-D tolerance in some weed populations has been reported. For example, research has identified Palmer amaranth biotypes in Indiana with increased tolerance to 2,4-D amine [].

Q7: How does resistance to 2,4-D choline affect weed management strategies?

A7: The emergence of 2,4-D choline tolerance necessitates integrated weed management approaches. This includes utilizing multiple herbicide modes of action, crop rotation, and cultural practices to delay or prevent the evolution and spread of resistant weed populations [].

Q8: What are the environmental concerns associated with 2,4-D choline?

A8: Like many pesticides, 2,4-D choline raises concerns regarding its environmental fate and potential impact on non-target organisms. While the choline salt formulation exhibits reduced volatility compared to other 2,4-D formulations, research is ongoing to fully understand its long-term environmental effects [].

Q9: What measures can mitigate the environmental risks of 2,4-D choline?

A9: Responsible application practices are crucial for minimizing the environmental risks associated with 2,4-D choline. These include following label instructions, employing drift-reducing nozzles, maintaining buffer zones near sensitive areas, and implementing integrated pest management strategies [].

Q10: What are the current research focuses regarding 2,4-D choline?

A10: Current research on 2,4-D choline focuses on understanding its long-term environmental fate, evaluating its efficacy against emerging weed species and biotypes, and exploring strategies for mitigating the evolution and spread of 2,4-D resistance [, ].

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